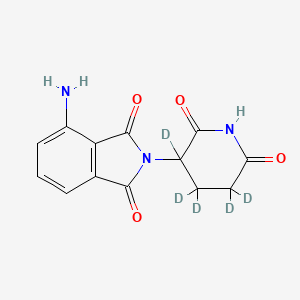

Pomalidomida-D5

Descripción general

Descripción

Pomalidomide-d5 es un análogo deuterado de pomalidomida, un fármaco inmunomodulador de tercera generación. La pomalidomida se utiliza principalmente en el tratamiento del mieloma múltiple, un tipo de cáncer de sangre. La versión deuterada, Pomalidomide-d5, se utiliza a menudo como un estándar interno en la espectrometría de masas debido a su etiquetado isotópico estable .

Aplicaciones Científicas De Investigación

Pomalidomide-d5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como estándar interno en la espectrometría de masas para la cuantificación de la pomalidomida.

Biología: Estudiado por sus efectos sobre los procesos celulares y la degradación de proteínas.

Medicina: Utilizado en estudios preclínicos y clínicos para comprender la farmacocinética y la farmacodinamia de la pomalidomida.

Industria: Employed in the development of new drug formulations and therapeutic strategies

Mecanismo De Acción

Pomalidomide-d5, al igual que la pomalidomida, actúa como agente inmunomodulador. Interactúa con la ligasa E3 cereblón, lo que conduce a la degradación de los factores de transcripción esenciales Ikaros. Esto da como resultado la inhibición de la proliferación de células tumorales y la inducción de la apoptosis. Además, mejora la inmunidad mediada por células T y células asesinas naturales .

Compuestos similares:

Talidomida: El compuesto original, conocido por sus propiedades inmunomoduladoras y antiinflamatorias.

Lenalidomida: Un análogo de segunda generación con mayor eficacia y menor toxicidad en comparación con la talidomida.

Comparación: Pomalidomide-d5 es más potente que tanto la talidomida como la lenalidomida. Es eficaz en casos en los que se ha desarrollado resistencia a la lenalidomida. La versión deuterada, Pomalidomide-d5, ofrece ventajas en la espectrometría de masas debido a su etiquetado isotópico estable, lo que la convierte en una herramienta valiosa en los estudios farmacocinéticos .

Análisis Bioquímico

Biochemical Properties

Pomalidomide-D5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the E3 ubiquitin ligase cereblon. Pomalidomide-D5 binds to cereblon, leading to the degradation of specific transcription factors such as Ikaros and Aiolos . This interaction is crucial for its immunomodulatory and anti-cancer effects. Additionally, Pomalidomide-D5 inhibits the production of tumor necrosis factor-alpha and other pro-inflammatory cytokines, further contributing to its therapeutic properties .

Cellular Effects

Pomalidomide-D5 exerts various effects on different cell types and cellular processes. In multiple myeloma cells, it induces apoptosis and inhibits proliferation . Pomalidomide-D5 also enhances the immune response by increasing the activity of T cells and natural killer cells . It influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT pathway, leading to changes in gene expression and cellular metabolism . These effects make Pomalidomide-D5 a potent agent in the treatment of hematological malignancies.

Molecular Mechanism

The molecular mechanism of Pomalidomide-D5 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of Ikaros and Aiolos . The degradation of these transcription factors results in the inhibition of multiple myeloma cell growth and the enhancement of immune cell activity. Pomalidomide-D5 also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pomalidomide-D5 have been observed to change over time. The compound is stable under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat . In in vitro studies, Pomalidomide-D5 has shown sustained anti-proliferative effects on multiple myeloma cells over several days . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth and improving survival rates in animal models .

Dosage Effects in Animal Models

The effects of Pomalidomide-D5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and enhances immune response without significant toxicity . At higher doses, Pomalidomide-D5 can cause adverse effects such as neutropenia, anemia, and thrombocytopenia . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

Pomalidomide-D5 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 and CYP3A4 . The major metabolic pathways include hydroxylation and subsequent glucuronidation . Pomalidomide-D5 and its metabolites are excreted mainly through the urine . The compound’s metabolism and excretion profiles are similar to those of its parent compound, pomalidomide.

Transport and Distribution

Pomalidomide-D5 is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently after oral administration and reaches peak plasma concentrations within a few hours . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and spleen . Pomalidomide-D5 is also capable of crossing the blood-brain barrier, making it effective in treating central nervous system malignancies .

Subcellular Localization

The subcellular localization of Pomalidomide-D5 is critical for its activity and function. The compound primarily localizes in the cytoplasm and nucleus of cells . Its interaction with cereblon occurs in the cytoplasm, where it facilitates the degradation of target proteins . Pomalidomide-D5’s nuclear localization is essential for its effects on gene expression and cell cycle regulation . The compound’s subcellular distribution is influenced by various factors, including post-translational modifications and the presence of specific targeting signals .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Pomalidomide-d5 implica la incorporación de átomos de deuterio en la molécula de pomalidomida. Un método común incluye la reacción de ácido nitroftálico con 3-amino piperidina-2,6-diona en presencia de un agente de acoplamiento y un disolvente adecuado para obtener 3-(3-nitroftalimido)-piperidina-2,6-diona. Este intermedio se somete a continuación a reacciones adicionales para introducir átomos de deuterio .

Métodos de producción industrial: La producción industrial de Pomalidomide-d5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica múltiples pasos, incluida la purificación y recristalización, para lograr una alta pureza y rendimiento. Se ha explorado el uso de la química de flujo continuo para mejorar la eficiencia y la seguridad en la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Pomalidomide-d5 experimenta diversas reacciones químicas, entre ellas:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen los halógenos y los nucleófilos.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados .

Comparación Con Compuestos Similares

Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A second-generation analog with improved efficacy and reduced toxicity compared to thalidomide.

Comparison: Pomalidomide-d5 is more potent than both thalidomide and lenalidomide. It is effective in cases where lenalidomide resistance has developed. The deuterated version, Pomalidomide-d5, offers advantages in mass spectrometry due to its stable isotopic labeling, making it a valuable tool in pharmacokinetic studies .

Propiedades

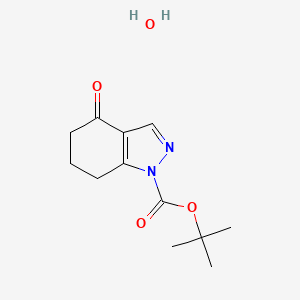

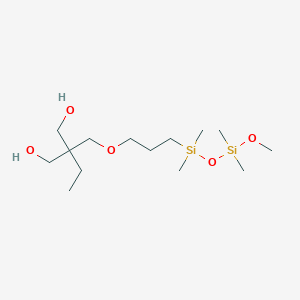

IUPAC Name |

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-XHNMXOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

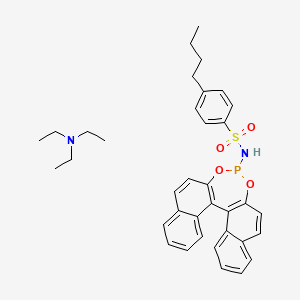

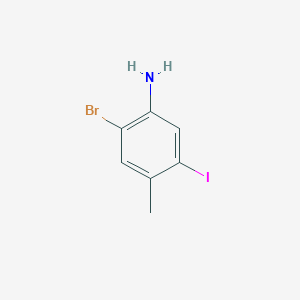

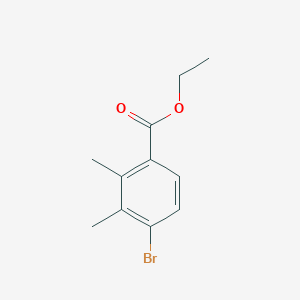

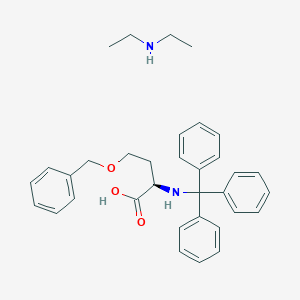

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP](/img/structure/B1495418.png)

![7-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495419.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495424.png)

(triethylphosphine)palladium(II)](/img/structure/B1495429.png)

![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)